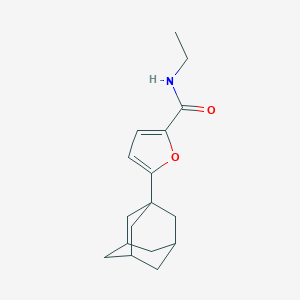

5-(1-adamantyl)-N-ethyl-2-furamide

Description

5-(1-Adamantyl)-N-ethyl-2-furamide is a synthetic compound featuring a furan ring substituted at the 5-position with a bulky 1-adamantyl group and at the 2-position with an ethylamide moiety. The adamantyl group, a rigid polycyclic hydrocarbon, enhances lipophilicity, which improves membrane permeability and bioavailability . This structural motif is prevalent in medicinal chemistry due to its ability to modulate therapeutic indices by influencing pharmacokinetic properties and target interactions.

Properties

Molecular Formula |

C17H23NO2 |

|---|---|

Molecular Weight |

273.37 g/mol |

IUPAC Name |

5-(1-adamantyl)-N-ethylfuran-2-carboxamide |

InChI |

InChI=1S/C17H23NO2/c1-2-18-16(19)14-3-4-15(20-14)17-8-11-5-12(9-17)7-13(6-11)10-17/h3-4,11-13H,2,5-10H2,1H3,(H,18,19) |

InChI Key |

WDZKNJVRGYFBSK-UHFFFAOYSA-N |

SMILES |

CCNC(=O)C1=CC=C(O1)C23CC4CC(C2)CC(C4)C3 |

Canonical SMILES |

CCNC(=O)C1=CC=C(O1)C23CC4CC(C2)CC(C4)C3 |

solubility |

0.6 [ug/mL] |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1. Antimicrobial Activity of Selected Adamantyl-Triazoles

| Compound | MIC (µg/mL) | Target Pathogens |

|---|---|---|

| 7d | 2–4 | S. aureus, C. albicans |

| 8c | 4–8 | E. coli, Bacillus subtilis |

| 6q | 8–16 | Pseudomonas aeruginosa |

1,3,4-Oxadiazole and Thiadiazole Derivatives

Adamantyl-linked 1,3,4-oxadiazoles (e.g., 5-(1-adamantyl)-2-substituted thio-1,3,4-oxadiazoles ) demonstrate dual antimicrobial and anti-HIV-1 activity, with IC₅₀ values of 1.5–3.5 µM against HIV-1 reverse transcriptase . The sulfur atom in thiadiazole derivatives (e.g., 5-(1-adamantyl)-1,3,4-thiadiazoles ) enhances binding to viral proteases through hydrophobic interactions . Comparatively, the ethylamide group in 5-(1-adamantyl)-N-ethyl-2-furamide may reduce metabolic instability, a common issue with thiol-containing analogs.

N-Mannich Bases and Piperazine Derivatives

N-Mannich bases derived from adamantyl-triazoles (e.g., 6b–f, 10b–d) exhibit enhanced antibacterial potency due to piperazine substituents, which improve solubility and cellular uptake . For example, 6b showed a MIC of 1 µg/mL against S. aureus, outperforming non-Mannich analogs .

4-Thiazolidinone Derivatives

Novel 4-thiazolidinones with adamantyl groups (e.g., 4-thiazolidinone-2-ylidenes) inhibit fungal lanosterol demethylase, showing MICs of 4–16 µg/mL against C. albicans . The thiazolidinone core’s planar structure allows for π-stacking with enzyme active sites, a mechanism less feasible with the non-planar furan ring in 5-(1-adamantyl)-N-ethyl-2-furamide.

Table 2. Structural and Activity Comparisons

| Compound Class | Key Structural Features | Advantages | Limitations |

|---|---|---|---|

| Adamantyl-Triazoles | N-rich core, adamantyl group | Broad-spectrum antimicrobial activity | Moderate solubility in polar solvents |

| Adamantyl-Oxadiazoles | Sulfur-containing heterocycle | Anti-HIV-1 activity | Metabolic instability of thiol groups |

| 5-(1-Adamantyl)-N-ethyl-2-furamide | Furan ring, ethylamide | Potential for improved metabolic stability | Limited data on target specificity |

Pharmacokinetic Considerations

Adamantyl derivatives generally exhibit high logP values (e.g., logP = 4.2–5.8 for triazoles ), correlating with increased tissue penetration but reduced aqueous solubility. The ethylamide group in 5-(1-adamantyl)-N-ethyl-2-furamide may lower logP compared to purely hydrocarbon-substituted analogs, balancing bioavailability and solubility. In contrast, Mannich bases with piperazine groups (logP ~3.5) achieve better aqueous compatibility while retaining antimicrobial efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.